molecular formula C7H6BF4K B13462040 Potassium trifluoro(2-fluoro-5-methylphenyl)borate

Potassium trifluoro(2-fluoro-5-methylphenyl)borate

Cat. No.: B13462040
M. Wt: 216.03 g/mol
InChI Key: JCXQCNKQZHTUBK-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-fluoro-5-methylphenyl)boranuide is an organoboron compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a trifluoroborate group attached to a fluorinated methylphenyl ring, making it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(2-fluoro-5-methylphenyl)boranuide typically involves the reaction of 2-fluoro-5-methylphenylboronic acid with potassium fluoride and a suitable trifluoroborate source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of potassium trifluoro(2-fluoro-5-methylphenyl)boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-fluoro-5-methylphenyl)boranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving potassium trifluoro(2-fluoro-5-methylphenyl)boranuide.

    Solvents: Common solvents include THF, DMSO, and toluene.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents

Major Products Formed

The major products formed from reactions involving potassium trifluoro(2-fluoro-5-methylphenyl)boranuide depend on the specific reaction conditions. In cross-coupling reactions, the primary products are often biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Potassium trifluoro(2-fluoro-5-methylphenyl)boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro(2-fluoro-5-methylphenyl)boranuide involves its ability to act as a boron source in various chemical reactions. The trifluoroborate group is highly reactive and can participate in nucleophilic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(2-fluoro-5-(trifluoromethyl)phenyl)boranuide
  • Potassium trifluoro(5-(methoxycarbonyl)-2-methylphenyl)boranuide
  • Potassium trifluoro(2-methylphenyl)boranuide

Uniqueness

Potassium trifluoro(2-fluoro-5-methylphenyl)boranuide is unique due to the presence of both fluorine and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, offering distinct advantages over other similar compounds .

Properties

Molecular Formula

C7H6BF4K

Molecular Weight

216.03 g/mol

IUPAC Name

potassium;trifluoro-(2-fluoro-5-methylphenyl)boranuide

InChI

InChI=1S/C7H6BF4.K/c1-5-2-3-7(9)6(4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1

InChI Key

JCXQCNKQZHTUBK-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC(=C1)C)F)(F)(F)F.[K+]

Origin of Product

United States

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